molecular formula C10H10BrNO3 B2674000 (2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide CAS No. 2580092-52-8

(2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide

Cat. No.: B2674000
CAS No.: 2580092-52-8
M. Wt: 272.098
InChI Key: GLGMSGMBVPULAI-QRPNPIFTSA-N
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Description

“(2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide” is a compound that contains a quinoline backbone, which is a type of heterocyclic compound. The “2S” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement. The “4-Oxo” suggests the presence of a carbonyl group (C=O) at the 4th position of the quinoline ring. The “2-carboxylic acid” indicates the presence of a carboxylic acid functional group (-COOH) at the 2nd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carbonyl group at the 4th position, and a carboxylic acid group at the 2nd position . The exact three-dimensional structure would depend on the specific stereochemistry at the 2nd position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group could undergo reactions such as nucleophilic addition, while the carboxylic acid group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of a carbonyl group could influence its reactivity .

Scientific Research Applications

Synthesis and Activity of Novel Compounds

  • The synthesis of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid anilides has been shown to substantially increase diuretic activity compared to non-brominated analogs, highlighting the potential for developing new therapeutic agents (Ukrainets, Golik, & Chernenok, 2013).

Analytical Applications

  • Quinoxaline-2-carboxylic acid and its derivatives have been studied as analytical reagents for the gravimetric determination of various metal ions, including Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II), demonstrating their utility in chemical analysis (Dutt, Sanayal, & Nag, 1968).

Structural Characterization and Chemical Interactions

  • Studies on the crystal structure of quinoline-2-carboxylic acid and related compounds have provided insights into their molecular arrangement, hydrogen bonding, and potential for forming complexes with metals, which is crucial for understanding their chemical properties and interactions (Moriuchi et al., 2007).

Properties

IUPAC Name

(2S)-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.BrH/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-4,8,11H,5H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGMSGMBVPULAI-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C2C1=O)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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